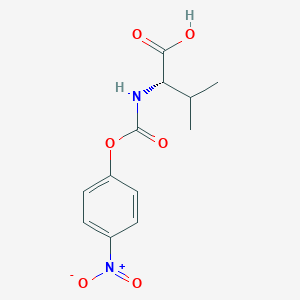

N-(4-Nitrophenoxycarbonyl)valine

Beschreibung

BenchChem offers high-quality N-(4-Nitrophenoxycarbonyl)valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Nitrophenoxycarbonyl)valine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

188789-98-2 |

|---|---|

Molekularformel |

C12H14N2O6 |

Molekulargewicht |

282.25 g/mol |

IUPAC-Name |

(2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoic acid |

InChI |

InChI=1S/C12H14N2O6/c1-7(2)10(11(15)16)13-12(17)20-9-5-3-8(4-6-9)14(18)19/h3-7,10H,1-2H3,(H,13,17)(H,15,16)/t10-/m0/s1 |

InChI-Schlüssel |

GOSUVKUKGNKEKH-JTQLQIEISA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Synthesis of N-(4-Nitrophenoxycarbonyl)valine

Foreword: The Strategic Importance of Activated Amino Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and biotechnological research, the precise and efficient construction of peptides and peptidomimetics is of paramount importance. These molecules are at the heart of novel therapeutic strategies, targeting a wide array of diseases with high specificity and efficacy. The synthesis of such complex structures hinges on the availability of high-quality, activated amino acid derivatives. Among these, N-(4-Nitrophenoxycarbonyl)valine stands out as a critical building block. The 4-nitrophenoxycarbonyl (Noc) group serves as a highly effective activating group for the valine carboxyl function, facilitating peptide bond formation under mild conditions. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of N-(4-Nitrophenoxycarbonyl)valine, tailored for researchers, scientists, and professionals in drug development.

Principles of N-(4-Nitrophenoxycarbonyl)valine Synthesis: A Mechanistic Overview

The synthesis of N-(4-Nitrophenoxycarbonyl)valine is fundamentally an N-acylation reaction. The most common and efficient method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.[1][2][3][4][5] In this specific synthesis, the amino group of L-valine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The presence of a base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydroxide, is crucial. The base serves two primary purposes: it deprotonates the amino group of valine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation.[2][3]

The 4-nitrophenyl group is an excellent leaving group, a property enhanced by the electron-withdrawing nature of the nitro group. This facilitates the collapse of the tetrahedral intermediate formed after the initial nucleophilic attack, leading to the formation of the stable carbamate product.

Caption: Schotten-Baumann reaction workflow for the synthesis of N-(4-Nitrophenoxycarbonyl)valine.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This section provides a detailed, field-proven protocol for the synthesis of N-(4-Nitrophenoxycarbonyl)valine. The procedure is designed to be robust and reproducible, ensuring high yield and purity of the final product.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| L-Valine | ≥99% | Sigma-Aldrich or equivalent | --- |

| 4-Nitrophenyl chloroformate | ≥98% | Acros Organics or equivalent | Highly reactive, handle with care. |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Fisher Scientific or equivalent | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore or equivalent | Use from a freshly opened bottle or dried over CaH₂. |

| Ethyl acetate (EtOAc) | ACS Grade | VWR or equivalent | --- |

| Hexanes | ACS Grade | VWR or equivalent | --- |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | J.T. Baker or equivalent | --- |

| Hydrochloric acid (HCl) | 1 M aqueous solution | --- | --- |

| Saturated sodium bicarbonate (NaHCO₃) | Aqueous solution | --- | --- |

| Brine | Saturated aqueous solution of NaCl | --- | --- |

Detailed Synthesis Procedure

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend L-valine (5.86 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the suspension to 0 °C using an ice-water bath. To the stirred suspension, add triethylamine (10.12 g, 13.9 mL, 100 mmol, 2.0 eq.) dropwise via a syringe. Stir the mixture at 0 °C for 15 minutes. The suspension should become a clear solution.

-

Addition of 4-Nitrophenyl Chloroformate: Dissolve 4-nitrophenyl chloroformate (10.08 g, 50 mmol, 1.0 eq.) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the 4-nitrophenyl chloroformate solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of L-valine (visualized with ninhydrin stain) and the formation of a new, UV-active spot indicates the progress of the reaction.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a pale yellow solid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

-

Drying and Storage: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum to a constant weight. Store the final product, N-(4-Nitrophenoxycarbonyl)valine, in a tightly sealed container at low temperature (e.g., -20 °C) to prevent degradation.

Caption: Step-by-step experimental workflow for the synthesis of N-(4-Nitrophenoxycarbonyl)valine.

Characterization and Quality Control

Thorough characterization of the synthesized N-(4-Nitrophenoxycarbonyl)valine is essential to ensure its purity and structural integrity, which are critical for its successful application in peptide synthesis.

Analytical Techniques

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the valine and 4-nitrophenyl protons. Key signals include the α-proton of valine (a doublet of doublets), the isopropyl group protons (two doublets and a multiplet), and the aromatic protons of the 4-nitrophenyl group (two doublets in the downfield region). |

| ¹³C NMR | The spectrum should display distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the carbamate, the α-carbon of valine, the carbons of the isopropyl group, and the aromatic carbons. |

| FT-IR | The infrared spectrum should exhibit characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the carbonyl group of the carbamate (around 1760 cm⁻¹), and the nitro group (strong absorptions around 1520 and 1350 cm⁻¹). |

| Melting Point | A sharp melting point range indicates high purity of the crystalline product. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should confirm the molecular weight and elemental composition of the product. |

Representative Characterization Data

-

Appearance: White to pale yellow crystalline solid.

-

Molecular Formula: C₁₂H₁₄N₂O₆

-

Molecular Weight: 282.25 g/mol

(Note: The exact chemical shifts and melting point may vary slightly depending on the solvent and experimental conditions.)

Safety and Handling Precautions

The synthesis of N-(4-Nitrophenoxycarbonyl)valine involves the use of hazardous chemicals that require careful handling to ensure personal and environmental safety.

-

4-Nitrophenyl chloroformate: This reagent is highly toxic, corrosive, and a lachrymator.[1][2][3][6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

-

Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate PPE.[1][2][3][6][7] Ensure that an emergency eyewash station and safety shower are readily accessible. Dispose of all chemical waste in accordance with institutional and local regulations.

Applications in Research and Drug Development

N-(4-Nitrophenoxycarbonyl)valine is a valuable reagent in the field of peptide chemistry and drug discovery. Its primary application is as an activated amino acid for peptide synthesis.

-

Peptide Synthesis: The 4-nitrophenoxycarbonyl group acts as an efficient activating group, allowing for the formation of peptide bonds under mild conditions.[8] This is particularly useful in both solution-phase and solid-phase peptide synthesis (SPPS). The activated ester can react with the free amino group of another amino acid or a growing peptide chain to form a new peptide bond.

-

Prodrug Development: The Noc group can be used to temporarily protect the amino group of valine in the synthesis of more complex molecules. N-(4-Nitrophenoxycarbonyl)valine and its derivatives have been utilized as intermediates in the synthesis of pharmaceuticals, such as the antiviral drug Ritonavir.[9]

-

Bioconjugation: The reactive nature of the 4-nitrophenyl ester makes this compound suitable for the conjugation of valine to other molecules, such as proteins, polymers, or surfaces, to impart specific biological or physical properties.

Conclusion and Future Perspectives

The synthesis of N-(4-Nitrophenoxycarbonyl)valine via the Schotten-Baumann reaction is a well-established and reliable method for producing this important building block for peptide synthesis and drug development. The protocol outlined in this guide, when executed with precision and adherence to safety precautions, will yield a high-purity product suitable for demanding research applications. As the field of peptide-based therapeutics continues to expand, the demand for high-quality activated amino acids like N-(4-Nitrophenoxycarbonyl)valine is expected to grow, further underscoring the importance of robust and efficient synthetic methodologies.

References

- 4-Nitrophenyl Chloroformate: A Versatile Reagent for Chemical Synthesis. (2023, April 3). Ningbo Inno Pharmchem Co., Ltd.

- 4-Nitrophenyl chloroformate | 7693-46-1. (n.d.). Benchchem.

-

Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Retrieved from [Link]

-

Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved from [Link]

-

Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]

-

Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

Schotten–Baumann reaction. (2020, August 1). In Wikipebia.org. Retrieved from [Link]

-

Safety data sheet - 4-Nitrophenyl Chloroformate. (n.d.). ChemDmart. Retrieved from [Link]

-

Synthesis of Boc-valine. (2020, January 30). PrepChem.com. Retrieved from [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. L-Valine synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-(4-Nitrophenoxycarbonyl)valine (CAS Number 188789-98-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Activated Amino Acids

In the realm of peptide synthesis and drug discovery, the strategic use of activated amino acid derivatives is paramount for achieving high-yield, stereochemically pure products. N-(4-Nitrophenoxycarbonyl)valine, identified by the CAS number 188789-98-2, emerges as a significant, albeit sparsely documented, reagent in this field. This guide is conceived to provide a comprehensive technical overview of this compound, addressing the needs of researchers at the bench and professionals in drug development. While publicly available, peer-reviewed data specifically for this CAS number is limited, this document leverages established principles of organic chemistry and extensive data from closely related analogues to present a robust and practical resource. The protocols and mechanistic discussions herein are grounded in decades of research on N-protected amino acids and peptide coupling strategies, ensuring a high degree of scientific integrity and applicability.

Section 1: Physicochemical and Structural Characteristics

N-(4-Nitrophenoxycarbonyl)valine is an L-valine derivative where the amino group is protected by a 4-nitrophenoxycarbonyl moiety. This "N-protection" serves a dual purpose: it prevents unwanted self-polymerization of the amino acid during coupling reactions and, crucially, the 4-nitrophenoxy group acts as an excellent leaving group, facilitating the formation of a new amide (peptide) bond.

| Property | Value | Source/Method |

| CAS Number | 188789-98-2 | - |

| Molecular Formula | C₁₂H₁₄N₂O₆ | [1] |

| Molecular Weight | 282.25 g/mol | Calculated |

| Appearance | Predicted: White to pale yellow solid | Based on analogous compounds |

| Melting Point | Data not available | - |

| Solubility | Predicted: Soluble in polar organic solvents (DMF, DCM, THF) | Based on structural similarity |

| Purity | Typically >99% (HPLC) | [1] |

| Storage | Store in a cool, dry, well-ventilated area, protected from light and moisture. | General laboratory practice |

Section 2: Synthesis of N-(4-Nitrophenoxycarbonyl)valine

The synthesis of N-(4-Nitrophenoxycarbonyl)valine is conceptually straightforward, relying on the nucleophilic attack of the amino group of L-valine on the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for N-(4-Nitrophenoxycarbonyl)valine.

Detailed Experimental Protocol

Materials:

-

L-Valine

-

4-Nitrophenyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolution of L-Valine: In a two-necked round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate (2.5 equivalents). Cool the solution to 0-5°C in an ice bath.

-

Preparation of Chloroformate Solution: In a separate beaker, dissolve 4-nitrophenyl chloroformate (1.1 equivalents) in dichloromethane.

-

Reaction: Add the 4-nitrophenyl chloroformate solution dropwise to the stirred L-valine solution over 30-60 minutes, ensuring the temperature remains below 5°C. The biphasic mixture is then stirred vigorously at room temperature for 2-4 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure N-(4-Nitrophenoxycarbonyl)valine.

Causality Behind Experimental Choices:

-

Biphasic System: The use of a DCM/water system allows for the dissolution of both the ionic (valine salt) and organic (chloroformate) reactants.

-

Low Temperature: The initial low temperature is crucial to control the exothermicity of the reaction and to minimize potential side reactions, such as the hydrolysis of the chloroformate.

-

Base: Sodium bicarbonate acts as a base to deprotonate the carboxylic acid of valine and to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Acidic Wash: The wash with dilute HCl removes any unreacted valine and excess bicarbonate.

Section 3: Mechanism of Action in Peptide Synthesis

The utility of N-(4-Nitrophenoxycarbonyl)valine in peptide synthesis stems from the electron-withdrawing nature of the 4-nitrophenyl group. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of another amino acid or peptide chain.

Peptide Coupling Workflow

Caption: Mechanism of peptide bond formation using N-(4-Nitrophenoxycarbonyl)valine.

The 4-nitrophenolate anion is a stable species, making it an excellent leaving group, which thermodynamically favors the formation of the more stable amide bond. This method of activation is particularly useful as it can often be performed under mild conditions, minimizing the risk of racemization at the chiral center of the valine residue.

Section 4: Application in Solid-Phase Peptide Synthesis (SPPS)

A primary application of N-(4-Nitrophenoxycarbonyl)valine is in solid-phase peptide synthesis, where it serves as a pre-activated building block for the incorporation of a valine residue into a growing peptide chain.

Detailed Protocol for a Coupling Step in Fmoc-SPPS

This protocol assumes the synthesis of a peptide on a solid support (resin) where the N-terminal amino group is free for coupling.

Materials:

-

Resin-bound peptide with a free N-terminus

-

N-(4-Nitrophenoxycarbonyl)valine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.

-

Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF and then DCM.

-

Coupling Reaction:

-

Dissolve N-(4-Nitrophenoxycarbonyl)valine (3-5 equivalents relative to the resin loading) in DMF.

-

Add the solution to the resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test), which detects free primary amines.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents and the 4-nitrophenol byproduct.

-

Next Cycle: The resin is now ready for the deprotection of the newly added valine's N-protecting group (in this case, the 4-nitrophenoxycarbonyl group itself is the activating group and is consumed in the reaction, leaving a free N-terminus on the valine residue if no other N-protecting group is present, or the next coupling step if it was part of a dipeptide). If a standard N-protecting group like Fmoc or Boc was also part of the valine derivative, the cycle of deprotection and coupling would continue.

Self-Validating System:

The coupling reaction's completeness is validated by the Kaiser test. A positive test (blue color) indicates the presence of unreacted N-terminal amines, suggesting an incomplete reaction. The reaction should be allowed to proceed for a longer duration or a recoupling step may be necessary. A negative test (yellow/colorless) confirms the successful acylation of the N-terminus.

Section 5: Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

L-Valine, N-[(4-nitrophenoxy)carbonyl]-. Kono Chem Co.,Ltd. Available at: [Link]

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598.

Sources

Technical Guide: N-(4-Nitrophenoxycarbonyl)valine

Structural Elucidation, Synthesis, and Application in Peptidomimetic Drug Design

Executive Summary

N-(4-Nitrophenoxycarbonyl)valine represents a critical class of "activated carbamates" in organic synthesis. Unlike inert carbamate protecting groups (e.g., Boc, Fmoc), this molecule is designed to be reactive. It serves as a stable, crystalline equivalent of an isocyanate, allowing for the controlled synthesis of ureas and unsymmetrical carbamates without the use of hazardous phosgene gas. This guide details its nomenclature, mechanistic utility, and synthesis, specifically targeting researchers in medicinal chemistry and process development.

Part 1: Structural Elucidation & Nomenclature

The IUPAC Derivation

The systematic naming of this compound requires dissecting it into its parent amino acid structure and the complex substituent attached to the nitrogen atom.

-

Parent Structure: The longest carbon chain containing the carboxylic acid and the amine is valine (2-amino-3-methylbutanoic acid).

-

Stereochemistry: Natural valine is the L-isomer, which corresponds to the (2S) configuration.

-

N-Substituent: The amine nitrogen is modified by a carbonyl group attached to a 4-nitrophenoxy ring.

-

The group

is a phenoxycarbonyl group. -

The nitro group is at the 4-position of the phenoxy ring: (4-nitrophenoxy)carbonyl .

-

Official IUPAC Name:

(2S)-3-methyl-2-{[(4-nitrophenoxy)carbonyl]amino}butanoic acid

Alternative Common Names:

Structural Visualization (DOT)

The following diagram illustrates the hierarchical breakdown of the nomenclature.

Figure 1: Hierarchical decomposition of the IUPAC name based on substituent priority.

Part 2: Mechanistic Utility (The "Why")

The Activated Carbamate Concept

Why attach a 4-nitrophenyl (PNP) group? The PNP ester is a "privileged" leaving group in peptide chemistry.

-

pKa Balance: The pKa of 4-nitrophenol is approximately 7.1 .[3] This makes the carbamate bond stable enough to isolate and store (unlike an acid chloride), but reactive enough to be displaced by a primary or secondary amine in the next step.

-

Chemoselectivity: It reacts exclusively with nucleophiles (amines) to form ureas , avoiding the polymerization risks associated with free isocyanates.

Reaction Pathway

The molecule acts as a "masked isocyanate." When treated with a second amine (

Figure 2: Nucleophilic substitution mechanism converting the activated carbamate to a urea.

Part 3: Synthesis Protocol

Experimental Design: The Bis-Carbonate Route

While 4-nitrophenyl chloroformate can be used, it is moisture-sensitive and aggressive. The Bis(4-nitrophenyl)carbonate (Bis-PNP) method is the modern "Best Practice" for high purity and yield.

Reagents:

-

L-Valine (1.0 eq)

-

Bis(4-nitrophenyl)carbonate (1.1 eq)

-

Base: DIPEA (Diisopropylethylamine) or NaHCO

(aq) -

Solvent: DMF (anhydrous) or THF/Water mix.

Step-by-Step Protocol

This protocol is designed for a 10 mmol scale.

-

Preparation: In a round-bottom flask, suspend L-Valine (1.17 g, 10 mmol) in anhydrous DMF (20 mL).

-

Activation: Add DIPEA (1.74 mL, 10 mmol) to solubilize the zwitterionic amino acid.

-

Addition: Cool the solution to 0°C. Add Bis(4-nitrophenyl)carbonate (3.34 g, 11 mmol) portion-wise.

-

Note: The solution will turn yellow as 4-nitrophenol is released.[4]

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 4 hours. Monitor by TLC (release of free 4-nitrophenol,

in Hex/EtOAc). -

Workup (Critical Step):

-

The reaction mixture contains the product and free 4-nitrophenol.

-

Dilute with EtOAc (100 mL).

-

Wash with 10% Citric Acid (3x) to remove DIPEA and unreacted valine.

-

Purification: The removal of the byproduct 4-nitrophenol is difficult. Extensive washing with saturated NaHCO

is required, but rapidly to avoid hydrolyzing the product. Alternatively, recrystallize from EtOAc/Hexane.

-

-

Characterization:

-

1H NMR (DMSO-d6): Look for the valine isopropyl doublets (

0.9) and the distinctive AA'BB' aromatic system of the 4-nitrophenyl group (

-

Data Summary Table

| Parameter | Specification | Note |

| Appearance | White to pale yellow solid | Yellow tint indicates free nitrophenol impurity. |

| Molecular Weight | 282.25 g/mol | Formula: |

| Storage | -20°C, Desiccated | Moisture sensitive (slow hydrolysis). |

| TLC Stain | UV Active / Ninhydrin (-) | Amine is capped; will not stain with Ninhydrin. |

Part 4: Applications in Drug Development[2][5]

Urea Linkage Synthesis (Protease Inhibitors)

This reagent is a staple in the synthesis of HIV protease inhibitors (e.g., Ritonavir analogs). The valine backbone provides the chiral recognition element, while the activated carbamate allows the attachment of a "warhead" or a second peptidomimetic chain.

Example Workflow:

-

Activation: Synthesis of N-(4-Nitrophenoxycarbonyl)valine (as described above).

-

Coupling: Addition of a secondary amine (e.g., a piperazine derivative).

-

Result: Formation of a Valine-Urea-Piperazine scaffold.

Self-Validating Quality Control

To ensure the reagent is active before committing expensive drug intermediates:

-

The "Yellow Test": Dissolve a small amount in MeOH and add a drop of NaOH. Instant bright yellow color confirms the presence of the 4-nitrophenyl group. If it is already yellow in neutral solvent, it is degraded (free phenol present).

References

-

IUPAC Nomenclature Rules (P-65, P-66): Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Carbamate Stability & Reactivity: Kocalar, S., et al. (2022).[5] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators.

-

Synthesis of Activated Carbamates: Ghosh, A. K., et al. (1992). "Bis(4-nitrophenyl) carbonate: A mild and efficient reagent for the preparation of carbamates and ureas." Tetrahedron Letters.

-

Application in Urea Synthesis: Scrimin, P., et al. (2006). "Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate." Journal of Organic Chemistry.

Sources

- 1. N-[[(4-Nitrophenyl)-oxy]carbonyl]-L-valine Methyl Ester | CAS 162537-10-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-Nitrophenyl Carbonate-L-Valine Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]

- 3. NP-MRD: Showing NP-Card for 4-Nitrophenol (NP0000780) [np-mrd.org]

- 4. 4-Nitrophenyl carbamate (37689-86-4) for sale [vulcanchem.com]

- 5. emerginginvestigators.org [emerginginvestigators.org]

An In-depth Technical Guide to N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and peptide chemistry, the precision and reliability of starting materials and intermediates are paramount. N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester has emerged as a critical building block, particularly in the synthesis of complex antiviral therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this vital compound. Moving beyond a simple datasheet, this document delves into the causality behind its synthesis, the rationale for its application, and the detailed methodologies for its characterization, empowering the reader with field-proven insights and a thorough understanding of its role in complex organic synthesis.

Core Molecular Identity and Physicochemical Properties

N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is a chemically modified amino acid derivative. The introduction of the 4-nitrophenoxycarbonyl group to the nitrogen atom of L-valine methyl ester significantly alters its reactivity, making it an effective acylating agent in peptide coupling reactions.

Chemical Structure and Molecular Formula

The fundamental identity of this compound is defined by its unique arrangement of atoms.

Caption: Structure of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester.

The molecular formula for this compound is C13H16N2O6 .

Molecular Weight

Based on the molecular formula, the calculated molecular weight is 296.28 g/mol . It is crucial to note that some commercial suppliers may list a different molecular weight; however, the value of 296.28 g/mol is consistent with the compound's elemental composition.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 162537-10-2 | [1][2] |

| Molecular Formula | C13H16N2O6 | [1][2] |

| Molecular Weight | 296.28 g/mol | [1] |

| Appearance | White to pale yellow solid | [3] |

| Purity | >98% | [2] |

Synthesis and Mechanism

The synthesis of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is a critical process that ensures the high purity required for its applications in pharmaceutical manufacturing. The most common and efficient method involves the reaction of L-valine methyl ester with a suitable 4-nitrophenoxycarbonylating agent.

Synthetic Pathway

The primary synthetic route involves the reaction of L-valine methyl ester with 4-nitrophenyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: General synthetic scheme for N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester.

Materials:

-

L-valine methyl ester hydrochloride

-

4-Nitrophenyl chloroformate

-

4-Methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend L-valine methyl ester hydrochloride in anhydrous dichloromethane in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 4-methylmorpholine to the suspension to neutralize the hydrochloride and liberate the free amine of L-valine methyl ester.

-

In a separate flask, dissolve 4-nitrophenyl chloroformate in anhydrous dichloromethane.

-

Add the 4-nitrophenyl chloroformate solution dropwise to the reaction mixture containing the L-valine methyl ester, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute aqueous acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester of high purity.

Core Applications in Drug Development

The primary and most significant application of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is as a key intermediate in the synthesis of the HIV protease inhibitor, Ritonavir.[3][4]

Role in Ritonavir Synthesis

Ritonavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. The synthesis of Ritonavir is a multi-step process, and N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester serves as an activated form of L-valine, facilitating its coupling with other complex intermediates in the synthetic pathway.

The 4-nitrophenoxycarbonyl group acts as an efficient leaving group, enabling the smooth formation of a carbamate linkage during the coupling reaction. This specific valine derivative is chosen for its high reactivity and the ability to produce the desired stereochemistry in the final drug molecule.

Caption: Role of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester in Ritonavir synthesis.

Analytical Characterization

Ensuring the purity and identity of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment and quantification of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or phosphoric acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or phosphoric acid |

| Gradient | A suitable gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the nitrophenyl group absorbs strongly (e.g., 254 nm or 270 nm) |

| Injection Volume | 10 µL |

This method allows for the separation of the main compound from potential impurities, such as unreacted starting materials or byproducts from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Two doublets in the downfield region (around 7.4-8.3 ppm) corresponding to the protons on the 4-nitrophenyl group.

-

Valine Protons:

-

A doublet for the α-proton, coupled to the β-proton.

-

A multiplet for the β-proton, coupled to the α-proton and the γ-protons.

-

Two doublets for the diastereotopic methyl groups (γ-protons).

-

-

Methyl Ester Protons: A singlet around 3.7 ppm corresponding to the -OCH₃ group.

-

NH Proton: A doublet coupled to the α-proton.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carbonyl Carbons: Resonances for the ester and carbamate carbonyl carbons.

-

Aromatic Carbons: Signals corresponding to the carbons of the 4-nitrophenyl ring.

-

Valine Carbons: Resonances for the α, β, and γ carbons of the valine moiety.

-

Methyl Ester Carbon: A signal for the -OCH₃ carbon.

Conclusion

N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester stands as a testament to the enabling power of carefully designed chemical intermediates in modern drug development. Its specific chemical architecture, characterized by the activating 4-nitrophenoxycarbonyl group, makes it an invaluable reagent for the efficient and stereocontrolled synthesis of complex molecules like Ritonavir. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for any researcher or scientist working in the fields of medicinal chemistry and peptide synthesis. The continued application of this and similar well-characterized building blocks will undoubtedly fuel further advancements in the development of novel therapeutics.

References

-

New Drug Approvals. RITONAVIR. [Link]

-

BioOrganics. N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester. [Link]

-

009bio. N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester. [Link]

-

ResearchGate. Preparation of HIV protease inhibitors ritonavir. [Link]

-

SIELC Technologies. Separation of 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate on Newcrom R1 HPLC column. [Link]

-

Atul Ltd. N-[(4-Nitrophenyl)-oxy]carbonyl]-L-valine methyl ester. [Link]

-

BMRB. BMRB entry bmse000052 - L-Valine. [Link]

- Google Patents.

-

PubChem. L-valine p-nitrobenzyl ester. [Link]

- Google Patents. A PROCESS FOR THE SYNTHESIS OF RITONAVIR.

-

CRO Splendid Lab Pvt. Ltd. N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester. [Link]

-

Cheméo. L-Valine, methyl ester. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

-

ResearchGate. FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride... [Link]

-

ResearchGate. Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC. [Link]

-

ResearchGate. Structural studies and physicochemical properties of L-valine hydrochloride monohydrate. [Link]

-

PubChemLite. n-(phenoxycarbonyl)-l-valine methyl ester (C13H17NO4). [Link]

-

PubMed. Determination of NG-nitro-L-arginine and NG-nitro-L-arginine methyl ester in plasma by high-performance liquid chromatography. [Link]

Sources

N-(4-Nitrophenoxycarbonyl)valine structure and formula

Topic: N-(4-Nitrophenoxycarbonyl)valine: Structure, Synthesis, and Application in Antiviral Drug Development Content Type: Technical Monograph Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

N-(4-Nitrophenoxycarbonyl)valine (specifically its methyl ester form) is a critical activated carbamate intermediate used primarily in the synthesis of HIV protease inhibitors, most notably Ritonavir and Lopinavir .

Functioning as a "masked" isocyanate equivalent, this molecule enables the formation of urea linkages under mild conditions. The 4-nitrophenoxy moiety acts as an electron-withdrawing leaving group, activating the carbonyl carbon for nucleophilic attack by amines. This guide details the structural properties, validated synthesis protocols, and mechanistic applications of this reagent in pharmaceutical manufacturing.

Chemical Identity & Specifications

While the free acid form exists theoretically, the Methyl Ester is the thermodynamically stable and industrially relevant species used in drug synthesis to prevent self-reaction (polymerization) of the carboxylic acid and amine functions.

Table 1: Chemical Specifications

| Property | N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester |

| CAS Number | 162537-10-2 |

| IUPAC Name | Methyl (2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoate |

| Molecular Formula | C₁₃H₁₆N₂O₆ |

| Molecular Weight | 296.28 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Melting Point | 138–142 °C |

| Stability | Moisture sensitive; store at 2–8°C under inert gas (Ar/N₂) |

Note on the Free Acid: The free acid analogue (N-(4-Nitrophenoxycarbonyl)-L-valine, C₁₂H₁₄N₂O₆) is rarely isolated in process chemistry due to the risk of intramolecular cyclization (N-carboxyanhydride formation) or intermolecular condensation. The methyl ester is the standard reagent.

Synthetic Mechanism & Rationale

The utility of this compound lies in the 4-nitrophenoxycarbonyl group.

-

Activation: The p-nitro group on the phenyl ring is strongly electron-withdrawing, significantly lowering the pKa of the phenol leaving group (pKa ~7.15) compared to an unsubstituted phenol (pKa ~10).

-

Reactivity: This makes the carbamate carbonyl highly electrophilic. When treated with a primary or secondary amine, the 4-nitrophenoxide is displaced, forming a stable urea bond.

-

Selectivity: Unlike isocyanates, which are highly reactive and moisture-sensitive, this activated carbamate is stable enough to be handled as a solid but reactive enough to couple with amines at moderate temperatures.

Diagram 1: Synthesis Pathway

Caption: Synthesis of the activated carbamate via nucleophilic substitution on the chloroformate carbonyl.

Experimental Protocol: Synthesis of the Methyl Ester

Objective: Preparation of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester with >98% purity.

Materials

-

L-Valine Methyl Ester Hydrochloride (1.0 eq)

-

4-Nitrophenyl Chloroformate (1.05 eq)

-

Sodium Bicarbonate (NaHCO₃) or N-Methylmorpholine (NMM) (2.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Water (for workup)

Step-by-Step Methodology

-

Preparation of Valine Base:

-

Suspend L-Valine Methyl Ester HCl (100 mmol) in DCM (300 mL) in a round-bottom flask.

-

Cool the suspension to 0°C using an ice bath.

-

Add the base (NMM or saturated aq. NaHCO₃) slowly to liberate the free amine. Rationale: Low temperature prevents side reactions during exotherm.

-

-

Acylation Reaction:

-

Dissolve 4-Nitrophenyl Chloroformate (105 mmol) in DCM (50 mL).

-

Add this solution dropwise to the Valine mixture at 0°C over 30 minutes.

-

Critical Control Point: Maintain internal temperature <5°C to prevent bis-acylation.

-

-

Reaction Monitoring:

-

Workup & Purification:

-

Wash the organic layer sequentially with:

-

Water (2 x 100 mL) to remove salts.

-

0.5 M HCl (cold, 1 x 100 mL) to remove unreacted amine/base.

-

Saturated NaHCO₃ (1 x 100 mL) to remove any hydrolyzed 4-nitrophenol.

-

Brine (1 x 100 mL).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallization: If necessary, recrystallize from EtOAc/Hexane to yield white needles.

-

Application in Drug Development: Ritonavir Synthesis

The primary industrial application of this molecule is the coupling step in the synthesis of Ritonavir . It serves as the "Valine donor," attaching the amino acid to the thiazolyl-containing core amine via a urea bond.

Mechanism of the Coupling Step

The core amine of Ritonavir (N-[2-isopropylthiazol-4-ylmethyl]-N-methylamine) attacks the carbamate carbonyl. The 4-nitrophenoxide ion is expelled as a leaving group. This reaction is typically catalyzed by DMAP (4-Dimethylaminopyridine) or conducted in refluxing THF/Dioxane.

Diagram 2: Ritonavir Urea Coupling Workflow

Caption: The activated carbamate reacts with the core amine to form the urea linkage, releasing 4-nitrophenol.

Quality Control & Analytical Data

To ensure the integrity of the reagent for pharmaceutical use, the following parameters must be verified:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.25 (d, 2H, J=9.0 Hz, Ar-H ortho to NO₂)

-

δ 7.35 (d, 2H, J=9.0 Hz, Ar-H meta to NO₂)

-

δ 5.80 (d, 1H, NH)

-

δ 4.40 (dd, 1H, α-CH)

-

δ 3.78 (s, 3H, OCH₃)

-

δ 2.25 (m, 1H, β-CH)

-

δ 1.00 (d, 6H, CH₃ isopropyl)

-

-

HPLC Purity: >98.0% (Area %).[2] Impurity limits for 4-Nitrophenol <0.1%.

References

-

Preparation of HIV protease inhibitors ritonavir. ResearchGate. Retrieved from [Link]

-

RITONAVIR - New Drug Approvals. New Drug Approvals. Retrieved from [Link]

- Process for the synthesis of Ritonavir (EP1133485B1).Google Patents.

Sources

Foundational Understanding: Chemical Identity and Reactivity

An In-Depth Technical Guide to the Storage and Handling of N-(4-Nitrophenoxycarbonyl)valine

N-(4-Nitrophenoxycarbonyl)valine, often abbreviated as Noc-Val-OH, is an amino acid derivative where the amino group of valine is protected by a 4-nitrophenoxycarbonyl group. This particular group functions as an activated ester, making the entire molecule a highly efficient acylating agent.[1][2] Its primary application lies in serving as a building block for the synthesis of peptides and other complex molecules.[3][4]

The key to its utility is also the source of its instability. The electron-withdrawing nature of the 4-nitrophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity demands meticulous storage and handling to prevent premature degradation, primarily through hydrolysis.

Table 1: Physicochemical Properties of N-(4-Nitrophenoxycarbonyl)valine

| Property | Value | Source(s) |

| CAS Number | 162537-10-2 (for Methyl Ester) | [5][6] |

| Molecular Formula | C₁₂H₁₄N₂O₆ | Derived from structure |

| Molecular Weight | 282.25 g/mol | Derived from formula |

| Appearance | Typically a white to off-white powder/solid | [3] |

| Primary Application | Peptide synthesis, Prodrug development | [3][4] |

The Core Principle of Degradation: Hydrolytic Instability

The principal threat to the shelf-life of N-(4-Nitrophenoxycarbonyl)valine is moisture. As an activated ester, it reacts readily with water in a process called hydrolysis. This reaction cleaves the N-protecting group, yielding the parent amino acid (valine), carbon dioxide, and 4-nitrophenol, rendering the reagent useless for its intended purpose.

The rationale behind stringent storage and handling protocols is to minimize the exposure of the solid compound to atmospheric and solvent-borne moisture.

Caption: The hydrolytic degradation pathway of N-(4-Nitrophenoxycarbonyl)valine.

Protocols for Ensuring Reagent Integrity: Storage

Proper storage is the first line of defense against degradation. The recommendations below are designed to mitigate the risks of hydrolysis and other potential decomposition pathways. For many protected amino acid derivatives, long-term storage at low temperatures is advised to maintain stability.[7]

Table 2: Recommended Storage Conditions

| Condition | Long-Term Storage (>1 month) | Short-Term / In-Use | Rationale |

| Temperature | -20°C is strongly recommended.[8][9] | 2°C to 8°C (Refrigerated) | Reduces the rate of chemical degradation. |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Tightly sealed container | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, amber glass or opaque vial | Tightly sealed, original container | Protects from light and moisture ingress.[9] |

| Location | A designated freezer, away from frequent use | A desiccator cabinet in a refrigerator | Ensures a stable, low-moisture environment. |

Safe and Effective Handling: An Experimental Workflow

Handling this reagent requires a methodical approach to prevent both personal exposure and contamination of the bulk material. As a fine powder, care should be taken to minimize dust generation and accumulation.[10][11]

Personal Protective Equipment (PPE)

Given its nature as a reactive chemical, appropriate PPE is mandatory. This includes:

-

Chemical-resistant gloves (e.g., nitrile)

-

Splash goggles or safety glasses

-

A flame-retardant lab coat

All handling of the solid material should be performed in a well-ventilated area or, preferably, a chemical fume hood to avoid inhalation of any fine dust.[10]

Protocol for Aliquoting and Dispensing

The single most critical procedure for preserving the integrity of the bulk supply is proper dispensing. The following workflow is designed to prevent the introduction of moisture.

Caption: A self-validating workflow for aliquoting moisture-sensitive reagents.

Causality Explained: The step of allowing the container to warm to room temperature before opening is paramount.[7][9] Opening a cold vial exposes the cold powder and headspace to ambient air. Moisture in the air will immediately condense onto these cold surfaces, introducing water directly into the bulk reagent and initiating hydrolysis. Using a desiccator during this warming period provides an extra layer of protection.

Chemical Incompatibility and Hazards

To ensure safety and experimental success, it is crucial to be aware of the chemical incompatibilities of N-(4-Nitrophenoxycarbonyl)valine.

-

Water and Alcohols: As potent nucleophiles, these will readily react with and degrade the compound. All solvents and reagents used in reactions should be anhydrous.

-

Strong Oxidizing Agents: Contact with strong oxidizers should be avoided as it can lead to vigorous and potentially hazardous reactions.[12]

-

Strong Acids: May catalyze decomposition.[12]

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce toxic gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[12][13]

Conclusion

The effective use of N-(4-Nitrophenoxycarbonyl)valine in research and development hinges on an informed and disciplined approach to its storage and handling. By understanding its inherent reactivity and susceptibility to hydrolysis, researchers can implement the protocols outlined in this guide. The core principles are straightforward: keep it cold, keep it dry, and keep it sealed. Adherence to these guidelines will ensure the reagent's integrity, leading to more reliable, reproducible, and successful experimental outcomes.

References

-

AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

-

Carl ROTH. Safety Data Sheet: Amino acid. [Link]

-

Bella Corp Trading Pty Ltd. SAFETY DATA SHEET. [Link]

-

AAPPTec, LLC. MSDS - Safety Data Sheet. [Link]

-

Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

-

Capricorn Scientific. Safety Data Sheet_NEAA-B_Capricorn_EN. [Link]

-

India Fine Chemicals. N-[[(4-Nitrophenyl)-oxy]carbonyl]-L-valine methyl ester. [Link]

-

EMD Millipore Corporation. L-Valine - Safety Data Sheet. [Link]

-

Aakash Institute. Acylation: Understanding the Process and Applications. [Link]

-

PubChem. N-(((4-Nitrophenyl)amino)carbonyl)-beta-alanine. [Link]

-

Exposome-Explorer. Valine (Compound). [Link]

-

J&K Scientific LLC. Acylation Reaction: Applications in Organic Chemistry. [Link]

-

Regis Technologies. Acylation Reagents. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

-

ResearchGate. Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]

-

PrepChem.com. Synthesis of Boc-valine. [Link]

-

Cheméo. Valine (CAS 72-18-4) - Chemical & Physical Properties. [Link]

- Google Patents. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. [Link]

Sources

- 1. aakash.ac.in [aakash.ac.in]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. N-[[(4-Nitrophenyl)-oxy]carbonyl]-L-valine Methyl Ester | CAS 162537-10-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. N-[[(4-Nitrophenyl)-oxy]carbonyl]-L-valine methyl ester-India Fine Chemicals [indiafinechemicals.com]

- 7. peptide.com [peptide.com]

- 8. carlroth.com [carlroth.com]

- 9. Peptide Storage Guide - Creative Peptides [creative-peptides.com]

- 10. cdn.accentuate.io [cdn.accentuate.io]

- 11. fishersci.com [fishersci.com]

- 12. peptide.com [peptide.com]

- 13. uprm.edu [uprm.edu]

N-(4-Nitrophenoxycarbonyl)valine mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of N-(4-Nitrophenoxycarbonyl)valine

Abstract

N-(4-Nitrophenoxycarbonyl)-L-valine is a pivotal reagent in the fields of biochemistry and pharmaceutical development, primarily functioning as an activated amino acid derivative for acylation reactions. Its utility stems from the strategic incorporation of a 4-nitrophenoxycarbonyl moiety, which transforms the valine into an efficient acylating agent. This guide provides a comprehensive exploration of the core mechanism of action of N-(4-Nitrophenoxycarbonyl)valine, detailing the principles of nucleophilic acyl substitution that govern its reactivity. We will dissect the kinetic competition between aminolysis and hydrolysis, offering field-proven insights into optimizing reaction conditions for specific applications. Furthermore, this whitepaper presents detailed protocols for its use in solid-phase peptide synthesis and protein modification, contextualizing its role in modern drug discovery and bioconjugation strategies. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this versatile compound.

Introduction: The Molecular Architecture and Strategic Value

N-(4-Nitrophenoxycarbonyl)-L-valine is a derivative of the essential branched-chain amino acid, L-valine.[1][2] Its structure is distinguished by the attachment of a 4-nitrophenoxycarbonyl group to the alpha-amino group of valine. This modification is not arbitrary; it serves a critical chemical purpose: to "activate" the valine for subsequent reactions. In its native state, the amino group of one amino acid and the carboxylic acid of another do not readily form a peptide bond without significant energy input or catalysis. The 4-nitrophenoxycarbonyl group circumvents this by converting the valine into a stable, yet reactive, acylating agent.

The core utility of this compound lies in its ability to transfer the valine moiety to a nucleophilic target, most commonly a primary amine (-NH₂). This process is central to the synthesis of peptides and the chemical modification of proteins.[3] The 4-nitrophenyl ester functionality is analogous to other widely used activating groups, such as N-hydroxysuccinimide (NHS) esters, which are staples in bioconjugation chemistry.[4][5] The strategic advantage of the 4-nitrophenoxy group is its efficacy as a leaving group, a feature we will explore in detail.

The Core Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental reaction mechanism of N-(4-Nitrophenoxycarbonyl)valine is a nucleophilic acyl substitution.[6] The process can be broken down into two primary steps when reacting with a primary amine, such as the N-terminus of a peptide or the epsilon-amino group of a lysine residue.

Step 1: Nucleophilic Attack The reaction is initiated by the lone pair of electrons on an unprotonated primary amine (R-NH₂), which acts as the nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the 4-nitrophenoxycarbonyl group. This forms a transient, high-energy tetrahedral intermediate.

Step 2: Collapse of the Intermediate and Leaving Group Departure The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the 4-nitrophenoxide anion. This leaving group is particularly stable due to the electron-withdrawing nature of the nitro group and resonance delocalization of the negative charge across the phenoxide ring, which makes the overall reaction thermodynamically favorable. The final products are the acylated target molecule (now containing the valine) and the 4-nitrophenoxide leaving group.

Caption: General mechanism of N-(4-Nitrophenoxycarbonyl)valine with a primary amine.

Reaction Kinetics and Experimental Optimization

The efficiency of any conjugation reaction using N-(4-Nitrophenoxycarbonyl)valine is dictated by the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).[6][7] Understanding and controlling the factors that influence these two rates is paramount for achieving high yields and specificity.

The Critical Role of pH

The pH of the reaction buffer is the single most important variable. Its influence is twofold:

-

Amine Nucleophilicity: Primary amines exist in equilibrium between a protonated, non-nucleophilic form (-NH₃⁺) and an unprotonated, nucleophilic form (-NH₂). The pKa of most primary amines (like the N-terminus or lysine side chain) is typically between 9 and 10.5. At a pH below 8, the majority of amines are protonated, drastically slowing the rate of aminolysis. As the pH increases, the concentration of the nucleophilic -NH₂ form rises, accelerating the desired reaction.[6]

-

Ester Stability: The ester bond of the reagent is susceptible to hydrolysis by hydroxide ions (OH⁻). As the pH increases, the concentration of OH⁻ also increases, leading to a rapid acceleration of the competing hydrolysis reaction.[5][8]

This dynamic creates an optimal pH window, typically between pH 8.0 and 9.0 , which represents the best compromise between maximizing amine reactivity and minimizing ester hydrolysis.

Quantitative Data Summary

While specific kinetic data for N-(4-Nitrophenoxycarbonyl)valine is not consolidated, the behavior is highly analogous to the well-studied NHS esters. The following table summarizes the general relationship between pH and the stability/reactivity of such activated esters.

| pH | Temperature (°C) | Approximate Half-life of Activated Ester | Rationale for Conjugation Efficiency |

| < 7.0 | 4 - 25 | Many Hours | Very slow aminolysis due to protonated amines (-NH₃⁺). Hydrolysis is slow, but the desired reaction is inefficient. |

| 7.0 | 4 | 4-5 hours[6] | A common starting point for sensitive proteins, but conjugation can be slow. |

| 8.0 | 4 | ~1 hour[6] | A good balance. Sufficient concentration of deprotonated amines for efficient aminolysis before significant hydrolysis occurs. |

| 8.5 | Room Temp | 10-20 minutes[5][6] | Optimal for many applications. The rate of aminolysis is significantly faster than hydrolysis, leading to high conjugation yields. |

| > 9.0 | Room Temp | Minutes[5][8] | Extremely rapid hydrolysis. The reagent is often destroyed before it can efficiently react with the target amine. |

Key Applications and Experimental Protocols

The mechanism of N-(4-Nitrophenoxycarbonyl)valine lends itself to several powerful applications in research and drug development.

Application 1: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are added sequentially to a growing peptide chain anchored to a solid resin support. N-(4-Nitrophenoxycarbonyl)valine can be used as the incoming activated amino acid to introduce a valine residue.

Caption: A simplified workflow for incorporating valine into a peptide chain using SPPS.

Protocol: Coupling of N-(4-Nitrophenoxycarbonyl)valine in Fmoc-based SPPS

This protocol assumes the synthesis is proceeding on a resin where the previous amino acid's N-terminal Fmoc group has just been removed, yielding a free primary amine.

-

Resin Preparation:

-

Swell the peptide-resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.

-

Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and then DMF (3x) to remove all traces of piperidine.

-

-

Activation and Coupling:

-

In a separate vial, dissolve N-(4-Nitrophenoxycarbonyl)valine (0.5 mmol, 5 equivalents) in DMF (2 mL).

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 equivalents) to the solution. Causality: The base ensures the N-terminus of the peptide remains deprotonated and nucleophilic.

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

-

Reaction and Monitoring:

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Take a small sample of the resin beads and perform a Kaiser test (or other appropriate ninhydrin-based test) to monitor for the disappearance of the free primary amine. Self-Validation: A negative Kaiser test (beads remain colorless/yellow) indicates the coupling reaction is complete. If the test is positive, allow the reaction to proceed longer.

-

-

Washing:

-

Once the reaction is complete, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents and the 4-nitrophenol byproduct.

-

The resin is now ready for the next cycle of deprotection and coupling.

-

Application 2: Covalent Protein Modification and Enzyme Inhibition

The same acylation chemistry can be used to modify proteins, typically at the surface-exposed epsilon-amino groups of lysine residues. This can be used to attach probes, alter protein properties, or, in a more targeted context, to act as a covalent inhibitor.

A covalent inhibitor is a molecule that forms a permanent, irreversible bond with its target enzyme, usually by reacting with a nucleophilic residue within the active site.[9][10] If an enzyme's active site contains a critical lysine or cysteine residue, a reagent like N-(4-Nitrophenoxycarbonyl)valine could potentially act as an irreversible inhibitor by acylating that residue, thereby blocking substrate access or catalytic function.

Caption: Conceptual pathway for irreversible enzyme inhibition.

Conclusion

N-(4-Nitrophenoxycarbonyl)valine is a highly effective acylating agent whose mechanism of action is rooted in the principles of nucleophilic acyl substitution. The success of its application hinges on a clear understanding of the kinetics, particularly the pH-dependent competition between aminolysis and hydrolysis. By optimizing reaction conditions, researchers can harness this reagent for a range of applications, from the precise construction of synthetic peptides to the strategic covalent modification of complex proteins. Its role as a stable, activated form of valine ensures its continued relevance in the toolkit of chemists and biochemists driving innovation in drug discovery and materials science.

References

-

Balse, P. M., Kim, H. J., Han, G. et al. (2000). Evaluation of new base-labile 2-(4-nitrophenylsulfonyl) ethoxycarbonyl (Nsc)-amino acids for solid-phase peptide synthesis. Journal of Peptide Research, 56(2), 70-9. [Link][11][12]

-

University of Arizona. Evaluation of new base-labile 2-(4-nitrophenylsulfonyl) ethoxycarbonyl (Nsc)-amino acids for solid-phase peptide synthesis. Arizona Board of Regents. [Link][12]

-

Baran, P. S. Protecting Groups. Scripps Research. [Link][13]

-

Organic Chemistry Portal. Protective Groups. Organic-Chemistry.org. [Link][14]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link][8]

-

Samant, L., et al. (2015). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology, 10(7), 1631–1636. [Link][15]

-

Vandivere, T. L., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(43), 13032-41. [Link][7]

-

WikiLectures. (2024). Inhibition of enzymes: competitive, non-competitive, covalent, allosteric. Use of enzyme inhibitors in medicine. WikiLectures. [Link].[10]

-

Singh, S., & Singh, S. (2017). Biochemistry Protein Biochemistry and enzymology Enzyme Inhibition. ResearchGate. [Link][9]

-

Sabrina's Chem Lessons. (2021). Valine biochemistry & its hydrophobic superpowers which must be used carefully (sickle cell anemia). YouTube. [Link][16]

Sources

- 1. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 2. Valine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. biochem.du.ac.in [biochem.du.ac.in]

- 10. Inhibition of enzymes: competitive, non-competitive, covalent, allosteric. Use of enzyme inhibitors in medicine. - WikiLectures [wikilectures.eu]

- 11. Evaluation of new base-labile 2-(4-nitrophenylsulfonyl) ethoxycarbonyl (Nsc)-amino acids for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.azregents.edu [experts.azregents.edu]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. Protective Groups [organic-chemistry.org]

- 15. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reactivity of N-(4-Nitrophenoxycarbonyl)valine

Introduction: The Strategic Role of N-(4-Nitrophenoxycarbonyl)valine in Synthesis

In the intricate field of peptide synthesis and drug development, the precise control of functional group reactivity is paramount. N-(4-Nitrophenoxycarbonyl)valine, often abbreviated as Noc-Val-OH, is a key reagent that provides chemists with a strategic tool for the protection and subsequent activation of the amino acid valine. The 4-nitrophenoxycarbonyl (Noc) group serves a dual purpose: it temporarily masks the nucleophilicity of the valine's α-amino group, preventing unwanted side reactions, and it can function as an activated ester for efficient peptide bond formation.[1]

This guide offers an in-depth exploration of the core reactivity of N-(4-Nitrophenoxycarbonyl)valine. It is designed for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying mechanistic principles that govern its application. Understanding the causality behind its reactivity allows for more informed experimental design, troubleshooting, and the development of robust synthetic strategies.

Physicochemical Properties and Structural Foundation

A thorough understanding of a reagent's physical and chemical properties is the foundation for its effective use. N-(4-Nitrophenoxycarbonyl)valine is a derivative of the essential amino acid L-valine, which features a non-polar isopropyl side chain.[2][3] This non-polar character can influence the solubility of the reagent and the resulting peptides.

| Property | Value | Source |

| Chemical Formula | C13H16N2O6 | [4] |

| Molar Mass | 296.28 g/mol | [4] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in many organic solvents like DMF, DCM | [5] |

| pKa (α-carboxyl group) | Approx. 2.27 (for unprotected valine) | [3] |

| pKa (α-amino group) | Approx. 9.52 (for unprotected valine) | [3] |

The key to its reactivity lies in the Noc group. The 4-nitrophenyl group is strongly electron-withdrawing due to the nitro (NO2) substituent. This electronic effect has two major consequences that define the compound's utility:

-

It decreases the nucleophilicity of the nitrogen atom it is attached to, providing effective protection.

-

It makes the 4-nitrophenoxide a good leaving group, which is crucial for its role in peptide coupling reactions.

Core Reactivity: The Dual Nature of the Noc Group

The N-(4-Nitrophenoxycarbonyl) group is central to the utility of this reagent. Its reactivity can be categorized into two primary functions: as a protecting group for the α-amino moiety and as an activating group for the carbonyl carbon, facilitating nucleophilic attack.

Mechanism of Amine Protection and Deprotection

As a protecting group, the Noc moiety is classified as a carbamate. It is introduced by reacting the amino group of valine with 4-nitrophenyl chloroformate. The resulting carbamate is stable under a range of conditions, effectively preventing the amine from participating in undesired reactions.[6]

The cleavage, or deprotection, of the Noc group is typically achieved under specific nucleophilic or reductive conditions. The electron-withdrawing nature of the 4-nitrophenyl ring makes the carbamate susceptible to cleavage by certain nucleophiles.

Caption: Workflow for peptide coupling using Noc-Valine as an activated ester.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol provides a generalized, yet detailed, methodology for the coupling of N-(4-Nitrophenoxycarbonyl)valine with a C-terminally protected amino acid (e.g., Alanine methyl ester).

Materials:

-

N-(4-Nitrophenoxycarbonyl)valine (Noc-Val-OH)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF. Cool the solution in an ice bath.

-

Neutralization: Add DIPEA (1.1 equivalents) dropwise to the solution while stirring. Allow the mixture to stir for 10-15 minutes at 0°C to ensure complete neutralization of the hydrochloride salt.

-

Coupling Agent Addition: To the neutralized amine solution, add N-(4-Nitrophenoxycarbonyl)valine (1.05 equivalents).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [7]5. Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude Noc-Val-Ala-OMe can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Orthogonality and Strategic Synthesis

In complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), the concept of orthogonality is critical. [1][]An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. [1][9]The Noc group's reactivity profile must be considered in relation to more common α-amino protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). [10][11]

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| 4-Nitrophenoxycarbonyl | Noc | Mildly basic/nucleophilic conditions (e.g., piperidine), or reduction (e.g., H2/Pd) | Boc, some acid-labile side-chain groups |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., 20% piperidine in DMF) [12][13] | Boc, Cbz, acid-labile side-chain groups (e.g., tBu) [11] |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., Trifluoroacetic acid, TFA) [11][12] | Fmoc, Cbz, base-labile groups |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH) [10]| Fmoc, Boc (under non-acidic conditions) |

The Noc group's lability to piperidine means it is not orthogonal to the Fmoc group in standard SPPS protocols. However, its susceptibility to other cleavage conditions, such as reduction, could potentially be exploited in specialized synthetic routes. Its primary utility remains in solution-phase synthesis where its dual role as a protecting and activating group is highly advantageous.

Conclusion

N-(4-Nitrophenoxycarbonyl)valine is a versatile reagent whose reactivity is governed by the electronic properties of the Noc group. Its ability to function as both a stable, yet readily cleavable, protecting group and an activated ester for peptide bond formation makes it a valuable asset in the synthetic chemist's toolbox. A deep understanding of its mechanistic underpinnings, reaction kinetics, and orthogonality relative to other common protecting groups is essential for its successful application in the synthesis of peptides and complex organic molecules destined for research and drug development.

References

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.).

- Protection Reactions. (n.d.). Wiley-VCH.

- Photocleavable Protecting Groups. (n.d.).

- N-[[(4-Nitrophenyl)-oxy]carbonyl]-L-valine Methyl Ester | CAS 162537-10-2. (n.d.). Santa Cruz Biotechnology.

- A Comparative Study of Boc versus Fmoc Protecting Groups for PEG Linkers. (2025). BenchChem.

- Protection and deprotection. (n.d.). Willingdon College, Sangli.

-

Valine. (n.d.). Wikipedia. Retrieved from [Link]

-

L-Valine | C5H11NO2 | CID 6287. (n.d.). PubChem. Retrieved from [Link]

- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025). BenchChem.

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PMC.

- Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.). Lund University Publications.

- optimizing reaction conditions for 1,3-diyne synthesis (temperature, solvent). (2025). BenchChem.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Valine - Wikipedia [en.wikipedia.org]